1-(3-chloro-4-methylphenyl)-N-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
1-(3-Chloro-4-methylphenyl)-N-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 3-chloro-4-methylphenyl group at the 1-position and a cyclohexylamine substituent at the 4-position. This scaffold is notable for its structural similarity to kinase inhibitors like PP2 (3-(4-chlorophenyl)-1-(1,1-dimethylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine), which targets Src family kinases (SFKs) .
Properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)-N-cyclohexylpyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN5/c1-12-7-8-14(9-16(12)19)24-18-15(10-22-24)17(20-11-21-18)23-13-5-3-2-4-6-13/h7-11,13H,2-6H2,1H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFCVIQCBBFYBJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NC4CCCCC4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-chloro-4-methylphenyl)-N-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the preparation might start with the formation of a pyrazole intermediate, followed by its reaction with a suitable amidine derivative to form the pyrazolo[3,4-d]pyrimidine core.
Industrial production methods often employ similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
1-(3-chloro-4-methylphenyl)-N-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alkyl derivatives.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 1-(3-chloro-4-methylphenyl)-N-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. For instance, it may inhibit kinases involved in cell proliferation, thereby exhibiting anticancer activity . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Key Observations :
Challenges :
Activity Profiles:
- Kinase Inhibition : PP2 inhibits SFKs (IC₅₀ ~10 nM) by binding the ATP cleft, whereas its inactive analog PP3 (1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine) lacks this activity . The target compound’s chloro and cyclohexyl groups may modulate selectivity for kinases beyond SFKs.
- Antiviral Potential: Pyrazolo[3,4-d]pyrimidines like N-benzyl-1-methyl derivatives show SARS-CoV-2 Mpro inhibition but exhibit mutagenicity in Ames tests .
- CNS Penetration : Piperidinylmethyl-substituted analogs (e.g., compound 11 in ) demonstrate blood-brain barrier permeability due to reduced P-glycoprotein efflux .
Toxicity and ADME:
- Mutagenicity is common (e.g., N-benzyl-1-methylpyrazolo[3,4-d]pyrimidin-4-amine) but carcinogenicity varies by species .
- PP2’s LD₅₀ in mice is >1,000 mg/kg, indicating low acute toxicity .
Biological Activity
1-(3-chloro-4-methylphenyl)-N-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of interest due to its potential therapeutic applications, particularly in oncology and inflammation. This article synthesizes existing research findings regarding its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic implications.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C18H20ClN5 |
| Molecular Weight | 341.84 g/mol |
| LogP | 5.3912 |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 45.075 Ų |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cancer progression and inflammatory processes. It acts as an inhibitor of several kinases, which are crucial for cell signaling pathways that regulate cell proliferation and survival.
Key Mechanisms:
- Kinase Inhibition : The compound has been shown to inhibit cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3β (GSK-3β), which are pivotal in cancer cell cycle regulation.
- Induction of Apoptosis : Studies indicate that it promotes apoptosis in cancer cells through the activation of pro-apoptotic pathways and inhibition of anti-apoptotic signals.
Antitumor Activity
Recent studies have demonstrated significant antitumor effects across various cancer cell lines:
- Cell Lines Tested :
- A549 (lung cancer)
- HeLa (cervical cancer)
- NCI-H226 (lung cancer)
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 26 | A549 |
| Compound X | 49.85 | HeLa |
| Compound Y | 18–30 | NCI-H226 |
These results indicate that the compound exhibits a promising profile as an anticancer agent, particularly against lung and cervical cancers.
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has shown potential as an anti-inflammatory agent. It inhibits the release of pro-inflammatory cytokines such as TNFα in cellular models exposed to lipopolysaccharides (LPS).
Case Studies
- Xia et al. Study (2022) :
- Fan et al. Study (2022) :
- Balbi et al. Study (2023) :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
